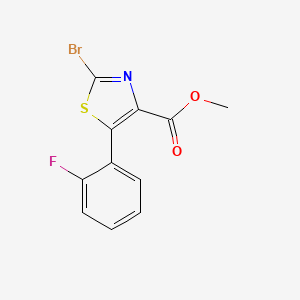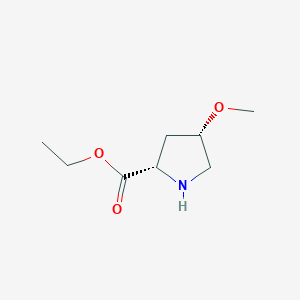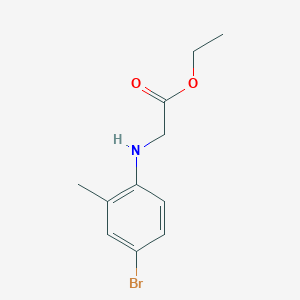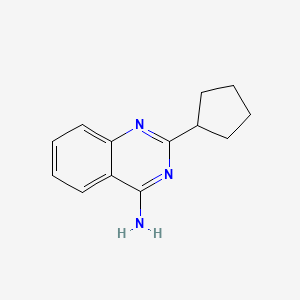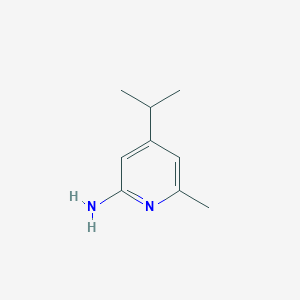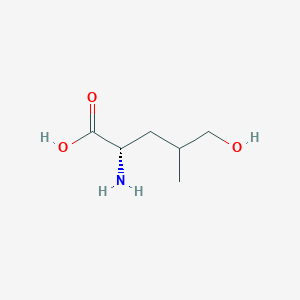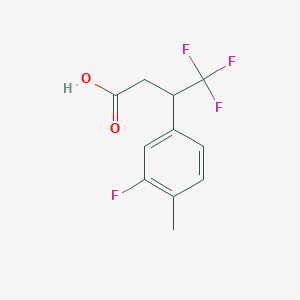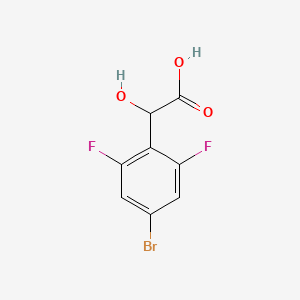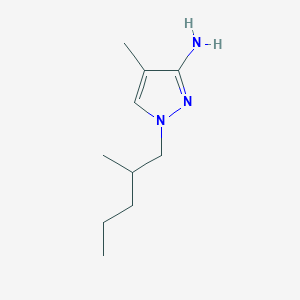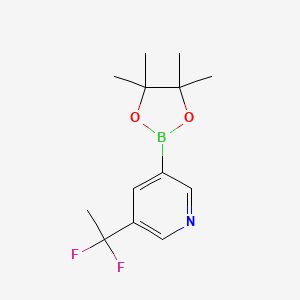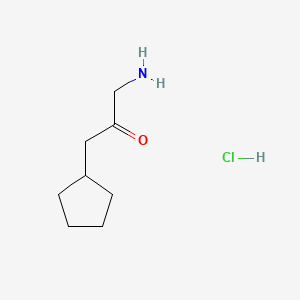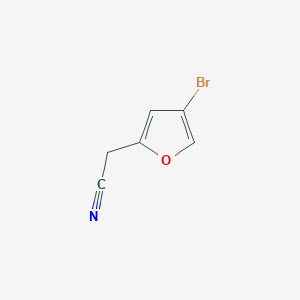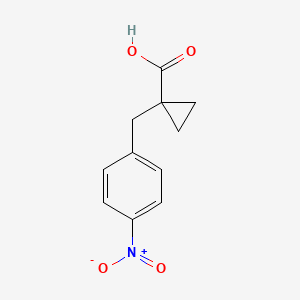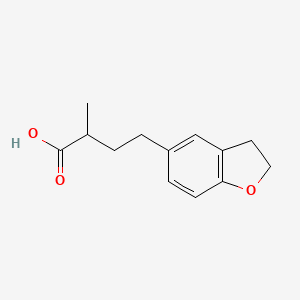
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid is an organic compound featuring a benzofuran moiety attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzofuran and 2-methylbutanoic acid.
Reaction Conditions: The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. Continuous flow reactors may also be employed for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium hydroxide (NaOH) are frequently employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The benzofuran moiety can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid
- 4-(2,3-Dihydrobenzofuran-5-yl)-4-oxobutanoic acid
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid is unique due to the presence of a methyl group on the butanoic acid chain, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and development.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C13H16O3/c1-9(13(14)15)2-3-10-4-5-12-11(8-10)6-7-16-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) |
Clave InChI |
SUMNFMRTXDHIIT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC2=C(C=C1)OCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


